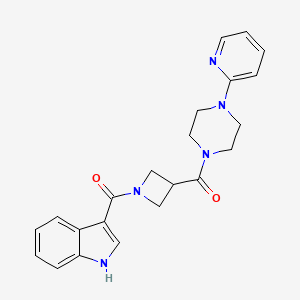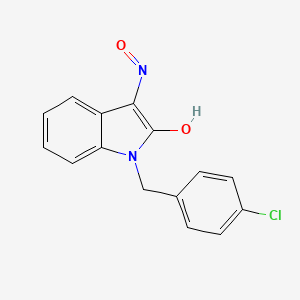
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide” is an organic compound with the CAS Number: 2253639-56-2 . It has a molecular weight of 406.9 . The IUPAC name for this compound is 2-amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide . The InChI code for this compound is 1S/C8H9BrN2O2.2BrH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide” can be deduced from its IUPAC name and InChI code. It contains a pyridine ring with a bromine atom at the 2-position. Attached to the 4-position of the pyridine ring is a propanoic acid moiety, with an amino group at the 2-position .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and specific optical rotation are not specified in the sources I have access to.科学的研究の応用
Plant Growth Regulation : Phillips, Rattigan, and Teitei (1981) discovered that β-(6-Bromopyridin-3-yl)alanine, a compound closely related to 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid, interferes with the morphological development of the crucifer Arabidopsis thaliana. It appears to overcome the normal apical dominance control within the seedling, leading to multi-stemmed plants rather than single-stemmed ones (Phillips, Rattigan, & Teitei, 1981).
Synthesis and Anticancer Activity : Saad and Moustafa (2011) synthesized a series of compounds using different halo compounds, including a structure similar to 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid. They found significant anticancer activities in vitro for some of these compounds, indicating potential use in cancer treatment (Saad & Moustafa, 2011).
Chemical Synthesis Improvement : Kitagawa et al. (2004) improved the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, including compounds with structures similar to 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid. This method avoids unfavorable hydrogenolysis of bromine on the thiophene nucleus, which is critical for maintaining the integrity of the compound during synthesis (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
DNA Binding Studies and Antiproliferative Activity : Riccardi et al. (2019) worked on platinum complexes with an alanine-based amino acid similar to 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid. They observed moderate cytotoxic activity on cancer cells for some of these complexes, highlighting their potential in cancer treatment and the importance of the structure in drug design (Riccardi et al., 2019).
Protonation and Hydrogen Bonding Studies : Böck et al. (2021) studied the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. Their research provides insights into the structural and chemical properties of compounds including 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid, which is crucial for understanding their biological activity (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.2BrH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKOAVBRAVKIKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)Br.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)

![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)
![N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide](/img/structure/B2404138.png)

![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)
![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404147.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2404148.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2404150.png)
![(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2404151.png)

![3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2404155.png)